molecular formula C12H22ClN B2693221 Memantine-d3 Hydrochloride CAS No. 1329802-06-3

Memantine-d3 Hydrochloride

Cat. No.: B2693221
CAS No.: 1329802-06-3
M. Wt: 218.78
InChI Key: LDDHMLJTFXJGPI-NIIDSAIPSA-N
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Description

Memantine-d3 Hydrochloride is a deuterated form of Memantine Hydrochloride, a medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neural communication, memory, and learning. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Memantine due to its enhanced stability and reduced metabolic rate .

Mechanism of Action

Target of Action

Memantine-d3 Hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDAR) . These receptors are largely dependent on the single excitatory agonist glutamate . NMDARs play a crucial role in the brain’s learning and memory processes .

Mode of Action

This compound is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It works by blocking the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .

Biochemical Pathways

This compound affects the glutamatergic transmission pathway . Glutamate activates three principal types of glutamate receptors (GluRs): α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs)/kainate receptors, N-methyl-D-aspartate (NMDA) receptors (NMDARs), and metabotropic glutamate receptors (mGluRs) . This compound’s action on NMDARs can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is a small molecule , which generally suggests good absorption and distribution characteristics

Result of Action

This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It also induces autophagy, improves cell survival, and decreases the generation of Aβ42 . These molecular and cellular effects contribute to its therapeutic benefits in conditions like Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound is stable in the environment and can easily leach from river sediment . Furthermore, factors such as light exposure can influence its degradation . .

Biochemical Analysis

Biochemical Properties

Memantine-d3 Hydrochloride has a molecular weight of 218.78 and a molecular formula of C12H18D3N•HCl . It interacts with NMDA receptors, a type of glutamate receptor in the brain . By blocking these receptors, this compound can reduce neuronal excitability and excessive stimulation, which are common in conditions like Alzheimer’s Disease .

Cellular Effects

This compound has been shown to have protective effects on cells. It can improve cell viability and enhance the clearance of Aβ42 peptide, a key player in the development of Alzheimer’s Disease . It also blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation .

Molecular Mechanism

This compound works by blocking NMDA receptors, thereby reducing the effects of glutamate . This mechanism is different from many other Alzheimer’s Disease medications, which work by inhibiting cholinesterase enzymes . This compound’s action at the molecular level involves binding interactions with NMDA receptors and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, chronic oral memantine treatment for 4 months has been shown to diminish hippocampal CA1 neuron loss and rescue learning and memory performance in different behavioral paradigms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in APP/PS1 AD mice, a therapeutic dose of memantine (20 mg/kg/day) was used to examine its effects on ameliorating cognitive defects .

Transport and Distribution

It is known that Memantine, the parent compound, is used in Alzheimer’s disease to inhibit the glutamatergic system by blocking N-methyl-D-aspartate receptors .

Subcellular Localization

It is known that Memantine, the parent compound, has a targeted de-excitation effect in the temporal lobes on the glutamatergic system and connected brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Memantine-d3 Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Memantine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Memantine-d3 Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine: Similar to Amantadine, used primarily as an antiviral.

    Tromantadine: An antiviral agent with a similar structure.

    Adapalene: Used in the treatment of acne vulgaris.

    Saxagliptin and Vildagliptin: Antidiabetic agents .

Uniqueness

Memantine-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and reduced metabolic rate compared to non-deuterated Memantine. This makes it particularly valuable in scientific research for studying the pharmacokinetics and pharmacodynamics of Memantine .

Properties

IUPAC Name

3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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